molecular formula C6H2F6N2O2 B14755493 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 885-05-2

5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14755493
CAS No.: 885-05-2
M. Wt: 248.08 g/mol
InChI Key: OBUMIVDXVIZEQD-UHFFFAOYSA-N
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Description

5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a fluorinating agent under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with pentafluoroethyl lithium in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.

Scientific Research Applications

5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.

    6-Fluoropyrimidine: A simpler fluorinated pyrimidine with different biological activities.

    Pentafluoropyridine: A fluorinated pyridine with applications in material science.

Uniqueness

5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and pentafluoroethyl groups, which impart distinct electronic and steric properties. These features can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrimidines.

Properties

CAS No.

885-05-2

Molecular Formula

C6H2F6N2O2

Molecular Weight

248.08 g/mol

IUPAC Name

5-fluoro-6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H2F6N2O2/c7-1-2(5(8,9)6(10,11)12)13-4(16)14-3(1)15/h(H2,13,14,15,16)

InChI Key

OBUMIVDXVIZEQD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)F

Origin of Product

United States

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